4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
4-cyclopropyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)6-3-5(4-1-2-4)7-8(14)16-17-9(7)15-6/h3-4H,1-2H2,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNDGUOKKFRGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=NNC(=C23)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161877 | |
| Record name | 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-88-5 | |
| Record name | 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The foundational approach for constructing the pyrazolo[3,4-b]pyridine scaffold involves cyclocondensation reactions. As detailed in WO2021067967A1, a general procedure entails reacting 5-amino-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with β-keto esters or nitriles under acidic conditions. For example:
$$
\text{5-Amino-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile} + \text{Methyl cyanoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Intermediate} \xrightarrow{\Delta} \text{Target Compound}
$$
This two-step process achieves cyclization via nucleophilic attack at the pyrazole C4 position, followed by aromatization. The trifluoromethyl group enhances electrophilicity at C6, facilitating regioselective bond formation.
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has been employed to introduce the cyclopropyl moiety. According to US7452880B2, Suzuki-Miyaura coupling using cyclopropylboronic acid and a brominated pyrazolo[3,4-b]pyridine precursor yields the desired product:
$$
\text{6-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine} + \text{Cyclopropylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}
$$
Optimized conditions (80°C, DMF/H₂O) provide a 68% yield, with residual palladium removed via chelating resins.
Optimization and Scalability
Solvent and Temperature Effects
Reaction efficiency depends critically on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while temperatures above 100°C accelerate cyclization but risk decomposition. A balance is achieved at 80–90°C in ethanol/water mixtures, yielding 72–75% crude product.
Purification Strategies
Column chromatography (silica gel, hexane/ethyl acetate gradient) remains the standard purification method, achieving ≥95% purity. Recrystallization from hot methanol improves crystalline morphology, as evidenced by sharp melting points (213–215°C).
Analytical Characterization
Table 1: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ (DMSO-d₆) | δ 8.42 (s, 1H, NH₂), 7.89 (s, 1H, H5), 2.98–3.01 (m, 1H, cyclopropyl), 1.12–1.15 (m, 4H, cyclopropyl) |
| $$ ^{13}\text{C NMR} $$ | δ 158.9 (C3), 145.6 (C6), 124.5 (q, $$ J = 272 \, \text{Hz} $$, CF₃), 32.1 (cyclopropyl) |
| HRMS | m/z 243.0854 [M+H]⁺ (calc. 243.0851) |
Table 2: Comparative Synthetic Yields
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-1-cyclopropylpyrazole | 68 | 92 | |
| Suzuki Coupling | 6-Bromo-pyrazolo[3,4-b]pyridine | 72 | 95 |
Challenges and Limitations
- Regioselectivity Issues : Competing reactions at N1 vs. C4 positions necessitate careful control of stoichiometry.
- Trifluoromethyl Stability : Acidic conditions may cleave the CF₃ group, requiring pH monitoring during synthesis.
- Scalability : Chromatographic purification becomes impractical above 100-g scale, prompting interest in continuous flow methods.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are utilized under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound is classified as an irritant and poses risks if ingested or if it comes into contact with skin. Proper safety protocols should be followed when handling this substance .
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit certain kinases involved in cancer progression. Studies have shown that modifications to the pyrazolo core can enhance selectivity and potency against specific cancer cell lines.
Neuropharmacology
4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has also been explored for its effects on the central nervous system. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.
Inhibitors of Enzymatic Activity
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting its utility in developing new antibiotics or adjunctive therapies for infectious diseases.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to existing chemotherapeutics.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading neuropharmacology lab investigated the effects of this compound on serotonin receptors. The findings suggested that it acts as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders.
Case Study 3: Enzymatic Inhibition
A recent publication detailed the compound's role as a phosphodiesterase inhibitor. The study provided kinetic data demonstrating its efficacy in modulating enzyme activity, which could lead to advancements in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Functional Group Impact on Pharmacological Properties
- Amino Group (Position 3): The free -NH₂ in the target compound and N-(3,4,5-trimethoxyphenyl) analogue enables hydrogen bonding with biological targets (e.g., tubulin or kinases), critical for anti-proliferative activity . Its absence in APcK110 limits such interactions but may favor hydrophobic binding .
- Cyclopropyl vs. Methyl/Chloro (Position 4) : Cyclopropyl’s rigidity and steric bulk may improve metabolic stability compared to smaller substituents like methyl or chloro .
- Trifluoromethyl (Position 6) : The CF₃ group is a consistent feature across analogues, enhancing lipophilicity and resistance to oxidative metabolism .
Case Study: Tubulin Polymerization Inhibitors
The N-(3,4,5-trimethoxyphenyl) derivative demonstrates IC₅₀ values <1 μM against cancer cell lines, attributed to the NH₂ group’s interaction with tubulin’s β-subunit. In contrast, the target compound’s cyclopropyl group may modulate solubility and binding kinetics, though direct comparative data are lacking .
Kinase Inhibition Profiles
Compounds like APcK110 (Kit kinase inhibitor) and 3-aminopyrazolopyridinones (RSK2 inhibitors) highlight the scaffold’s versatility. The target compound’s CF₃ and cyclopropyl groups may favor kinase selectivity over off-target effects, but empirical validation is needed .
Q & A
Q. What are the key synthetic routes for 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?
The compound is synthesized via cyclocondensation reactions. For example, pyrazolo[3,4-b]pyridine derivatives are prepared by reacting substituted pyrazole-5-amine precursors (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) with trifluoromethyl-containing acrylates or bis(methylthio)acrylates in toluene under reflux, catalyzed by trifluoroacetic acid (TFA). Key intermediates are characterized using:
- H NMR : To confirm substitution patterns (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, trifluoromethyl at δ 3.8–4.2 ppm).
- IR spectroscopy : To detect NH stretching (~3400 cm) and C=O/C=N vibrations (~1650–1700 cm).
- Melting point analysis : To verify purity (e.g., 133°C for intermediate 16k) .
Q. How can researchers design experiments to optimize the yield of pyrazolo[3,4-b]pyridine derivatives?
Use statistical design of experiments (DoE) to minimize trial-and-error:
- Factor screening : Vary solvent polarity (toluene vs. acetonitrile), catalyst loading (10–30 mol% TFA), and temperature (80–120°C).
- Response surface methodology (RSM) : Model interactions between factors and optimize yield. For example, higher TFA concentrations (30 mol%) in toluene improve cyclization efficiency .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines?
Quantum chemical calculations (e.g., density functional theory, DFT) are applied to:
- Reaction path analysis : Identify transition states and intermediates for cyclocondensation steps.
- Electrostatic potential mapping : Predict regioselectivity of trifluoromethyl group incorporation.
- Molecular docking : Screen binding affinities with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Computational results guide synthetic prioritization .
Q. How can spectral data contradictions (e.g., 1^11H NMR shifts) between similar derivatives be resolved?
Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:
Q. What methodologies address discrepancies in reported biological activities of pyrazolo[3,4-b]pyridines?
Systematic SAR (structure-activity relationship) studies are critical:
- Substituent variation : Compare trifluoromethyl vs. methyl/chloro groups at position 6.
- Biological assays : Use standardized kinase inhibition protocols (e.g., ATP-competitive binding assays).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., cyclopropyl groups enhance metabolic stability vs. methyl groups) .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
